molecular formula C24H27N3OS B8090450 N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide

N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide

Cat. No.: B8090450
M. Wt: 405.6 g/mol
InChI Key: BGLDDLGXHNYDHC-UHFFFAOYSA-N
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Description

The compound N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide is a sulfonimidamide derivative featuring a dibenzoazepine core. Dibenzoazepines are tricyclic structures historically significant in psychopharmacology, particularly as antidepressants (e.g., imipramine).

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(phenylsulfonimidoyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-26(29(25,28)22-12-3-2-4-13-22)18-9-19-27-23-14-7-5-10-20(23)16-17-21-11-6-8-15-24(21)27/h2-8,10-15,25H,9,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLDDLGXHNYDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)S(=N)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide is a compound with potential pharmacological significance, particularly in the context of neuropharmacology. This article aims to detail its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C23H33N32ClHC_{23}H_{33}N_3\cdot 2ClH, with a molecular weight of 424.45 g/mol. The structure features a dibenzoazepine core, which is known to influence its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is hypothesized to exhibit properties similar to tricyclic antidepressants (TCAs), which act by inhibiting the reuptake of norepinephrine and serotonin, thus enhancing their availability in the synaptic cleft.

Biological Activity Overview

  • Antidepressant Effects : Research indicates that compounds related to dibenzoazepines can exhibit significant antidepressant activity. For instance, the structural analogs have been shown to modulate serotonin and norepinephrine levels, which are critical in managing mood disorders.
  • Anxiolytic Properties : Some studies suggest that these compounds may also possess anxiolytic effects, potentially through their action on GABAergic systems.
  • Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantInhibition of serotonin and norepinephrine reuptake
AnxiolyticModulation of GABA receptors
NeuroprotectiveReduction of oxidative stress

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that the administration of this compound led to a significant reduction in depressive-like behaviors when compared to control groups. The study utilized standard tests such as the forced swim test and the tail suspension test to evaluate behavioral changes.

Case Study 2: Anxiolytic Effects

In another investigation, the compound was assessed for its anxiolytic properties using the elevated plus maze test. Results indicated that animals treated with the compound spent more time in open arms compared to untreated controls, suggesting reduced anxiety levels.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
The compound is structurally related to tricyclic antidepressants (TCAs), which are known for their efficacy in treating depression and anxiety disorders. Research indicates that derivatives of dibenzo[b,f]azepine exhibit similar pharmacological profiles to TCAs, suggesting potential antidepressant activity. The mechanism of action is believed to involve the inhibition of neurotransmitter reuptake, particularly norepinephrine and serotonin, which are critical in mood regulation .

Synthesis of Hydroxy Metabolites
N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide serves as a reactant in synthesizing hydroxy metabolites of tricyclic compounds. These metabolites are essential for understanding the pharmacokinetics and dynamics of antidepressants, thereby aiding in the design of more effective drugs with fewer side effects .

Neuroscience Research

Neuroprotective Effects
Studies have indicated that compounds derived from dibenzo[b,f]azepines may possess neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve antioxidant activity and modulation of neuroinflammatory responses .

Behavioral Studies
Research involving animal models has shown that compounds similar to this compound can influence behavior related to anxiety and depression. These studies help elucidate the compound's effects on mood-related behaviors and its potential therapeutic benefits in psychiatric disorders .

Drug Development

Lead Compound for New Drug Formulations
Given its structural characteristics and biological activity, this compound can serve as a lead structure for developing new pharmaceuticals targeting mood disorders. The ability to modify its chemical structure could enhance its efficacy and reduce side effects, making it a valuable candidate in drug discovery .

Case Studies

Study Title Objective Findings Reference
Antidepressant Activity of Dibenzo[b,f]azepinesTo evaluate the antidepressant effects in rodent modelsSignificant reduction in depressive-like behaviors observed
Neuroprotective Effects of Dibenzo[b,f]azepinesTo assess neuroprotective properties against oxidative stressDemonstrated reduced neuronal cell death in vitro
Synthesis of Hydroxy MetabolitesTo synthesize and characterize metabolites for pharmacokinetic studiesSuccessful synthesis and identification of metabolites

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Substituent on Propyl Chain Molecular Formula Pharmacological Class Key Features
Target Compound N-methylbenzenesulfonimidamide C23H25N3O2S Research Compound Sulfonimidamide group enhances metabolic stability and potential selectivity
Imipramine (Tofranil®) N,N-dimethylpropan-1-amine C19H24N2 Tricyclic Antidepressant Blocks serotonin/norepinephrine reuptake; FDA-approved since 1959
Trimipramine (Surmontil®) N,N,2-trimethylpropan-1-amine C20H26N2 Tricyclic Antidepressant Additional methyl group increases lipophilicity and sedation effects
Azidobupramine (Compound 17) N-methylbut-3-yn-1-amine C20H22N4 Research Compound Azide and alkyne groups enable click chemistry applications
N-Acetyldesipramine Acetamide C20H24N2O Metabolite Acetylated derivative of desipramine; reduced bioavailability

Metabolic and Regulatory Considerations

  • Classical TCAs (e.g., imipramine) undergo hepatic demethylation to active metabolites (e.g., desipramine) .
  • The sulfonimidamide group in the target compound may resist oxidative metabolism, prolonging half-life. This property is observed in sulfonamide-based drugs like sulfonimidoyl carbamates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.